2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione
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Overview
Description
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of benzene derivatives followed by cyclization and hydroxylation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the indene ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced indene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce dihydroindene derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or hydroxyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1H-indene-1,3(2H)-dione: A closely related compound with similar chemical properties.
2-Phenyl-1H-indene-1,3(2H)-dione: Another derivative with a phenyl group attached to the indene ring.
1,3-Indandione: A simpler indene derivative with a wide range of applications.
Uniqueness
2-Hydroxy-2-phenyl-d5-1H-indene-1,3(2H)-dione is unique due to the presence of both hydroxyl and phenyl groups, which can influence its chemical reactivity and potential applications. The deuterium labeling (d5) may also provide insights into reaction mechanisms and metabolic pathways.
Properties
CAS No. |
3761-46-4 |
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Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-hydroxy-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)14(17)15(13,18)10-6-2-1-3-7-10/h1-9,18H |
InChI Key |
FZNLKDSIHNSWTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)O |
Synonyms |
2-Hydroxy-2-phenyl-d5-1,3-indandione; 2-Hydroxy-2-phenyl-1,3-indandione; 2-hydroxyphen-d5-indione |
Origin of Product |
United States |
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